molecular formula C23H24FN5O2 B1672678 FIPI CAS No. 939055-18-2

FIPI

Katalognummer: B1672678
CAS-Nummer: 939055-18-2
Molekulargewicht: 421.5 g/mol
InChI-Schlüssel: LHABRXRGDLASIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-indolyl deschlorohalopemide involves several steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of FIPI follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Arten von Reaktionen

FIPI durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Gängige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte und funktionalisierte Indolderivate, die weiter auf ihre biologischen Aktivitäten untersucht werden können .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Hemmung der Aktivität der Phospholipase D (PLD). PLD ist ein Enzym, das an der Hydrolyse von Phosphatidylcholin beteiligt ist, um Phosphatidsäure (PA) zu produzieren, einen Lipid-Second Messenger, der eine entscheidende Rolle in verschiedenen Zellprozessen spielt . Durch die Hemmung von PLD stört this compound die Produktion von PA, wodurch Prozesse wie Zellverbreitung, Stressfaserbildung und Chemotaxis beeinflusst werden . Zu den molekularen Zielstrukturen von this compound gehören PLD1 und PLD2, und es interferiert mit den Signalwegen, die diese Enzyme betreffen .

Wissenschaftliche Forschungsanwendungen

A. Cancer Research

FIPI's ability to inhibit PLD activity makes it a valuable tool in cancer research. Elevated levels of PLD expression have been associated with increased invasion and migration of cancer cells. Studies have demonstrated that:

  • Breast Cancer : this compound significantly impairs EGF-induced signaling pathways that promote breast cancer cell invasion .
  • Potential Therapeutic Use : Given its effects on cell migration and invasion, this compound is being explored as a potential therapeutic agent for targeting metastatic cancers.

B. Neurobiology

This compound has also been investigated for its effects on neuronal signaling:

  • Neurotransmitter Release : By modulating PA levels, this compound may influence neurotransmitter release mechanisms, providing insights into synaptic plasticity and neurodegenerative diseases .

A. In Vivo Studies

Recent studies have highlighted the efficacy of this compound in various in vivo models:

Study FocusFindingsReference
EGF-Induced CalciumThis compound blocked calcium release in response to EGF stimulation in breast cancer cells.
Cell MigrationInhibition of PLD activity by this compound reduced migration rates in cancer cell lines.
Cytoskeletal EffectsThis compound treatment led to decreased actin reorganization during cell spreading assays.

B. Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Half-Life : The compound demonstrates a significant half-life and bioavailability, which are crucial for its potential therapeutic applications .
  • Potency : With an IC50 value as low as 0.5 nM for PLD inhibition, this compound is one of the most potent small-molecule inhibitors available for PLD research .

Biologische Aktivität

5-Fluoro-2-indolyl des-chlorohalopemide (FIPI) is a potent inhibitor of phospholipase D (PLD), an enzyme implicated in various cellular processes, including membrane trafficking, cell signaling, and cytoskeletal dynamics. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and potential therapeutic applications.

This compound selectively inhibits both PLD1 and PLD2, which are critical for the production of phosphatidic acid (PA) from phosphatidylcholine. The inhibition occurs through a competitive mechanism, with this compound demonstrating a low IC50 value—approximately 10 nM for PLD2 and 1 nM for PLD1 in vitro. In vivo studies indicate that this compound effectively crosses cell membranes and inhibits PLD activity on endogenous substrates within the cytoplasmic environment .

Efficacy in Cellular Models

This compound has been extensively studied in various cellular models to assess its impact on PLD activity:

  • Inhibition of PLD Activity : In CHO cells overexpressing PLD1 and PLD2, this compound treatment resulted in significant inhibition of PLD activity. For instance, when stimulated by phorbol myristate acetate (PMA), parental cells showed a marked increase in PA levels, which was substantially reduced upon this compound treatment .
  • Impact on Cell Signaling : this compound's inhibition of PLD has been linked to downstream effects on signaling pathways. For example, it has been shown to block PMA-induced PA production, suggesting that PLD activity is essential for maintaining both basal levels of PA and compensating for increased turnover during signaling events .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Spinal Cord Injury (SCI) : In a mouse model of SCI, administration of this compound improved locomotor function and reduced glial scarring. This suggests that targeting PLD with this compound may mitigate secondary injury mechanisms following spinal cord damage .
  • Thrombus Formation : Another study demonstrated that this compound treatment impaired thrombus formation in vivo without significant off-target effects. This finding supports the notion that inhibiting PLD can have beneficial effects in conditions characterized by excessive platelet aggregation .

Summary of Research Findings

The following table summarizes key findings from studies involving this compound:

Study FocusModel UsedKey FindingsReference
Inhibition of PLDCHO CellsIC50 values: 10 nM (PLD2), 1 nM (PLD1)
Spinal Cord InjuryMouse ModelImproved locomotor ability; reduced glial scarring
Thrombus FormationIn VivoImpaired thrombus formation; minimal off-target effects

Eigenschaften

IUPAC Name

5-fluoro-N-[2-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]ethyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O2/c24-16-5-6-18-15(13-16)14-20(26-18)22(30)25-9-12-28-10-7-17(8-11-28)29-21-4-2-1-3-19(21)27-23(29)31/h1-6,13-14,17,26H,7-12H2,(H,25,30)(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHABRXRGDLASIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCNC(=O)C4=CC5=C(N4)C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587488
Record name 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939055-18-2
Record name 5-Fluoro-N-{2-[4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl]ethyl}-1H-indole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FIPI
Reactant of Route 2
Reactant of Route 2
FIPI
Reactant of Route 3
FIPI
Reactant of Route 4
Reactant of Route 4
FIPI
Reactant of Route 5
FIPI
Reactant of Route 6
FIPI

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.